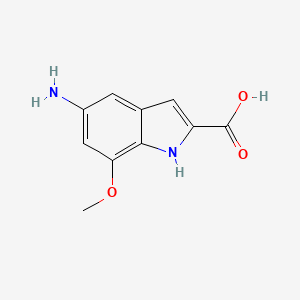
5-amino-7-methoxy-1H-indole-2-carboxylic acid
Cat. No. B8288700
M. Wt: 206.20 g/mol
InChI Key: XUAPXSGREUEJSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08772305B2
Procedure details


A mixture of 472 mg 7-methoxy-5-nitro-1H-indole-2-carboxylic acid and 0.1 g Pd/C 10% in 10 ml methanol and 20 ml tetrahydrofuran was stirred for 2 h at ambient temperature under a pressure of 3 bar of hydrogen. The catalyst was filtered and the filtrate was evaporated to obtain brown solid.





Identifiers


|
REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([N+:15]([O-])=O)[CH:6]=[C:7]2[C:11]=1[NH:10][C:9]([C:12]([OH:14])=[O:13])=[CH:8]2.[H][H]>CO.O1CCCC1.[Pd]>[NH2:15][C:5]1[CH:6]=[C:7]2[C:11](=[C:3]([O:2][CH3:1])[CH:4]=1)[NH:10][C:9]([C:12]([OH:14])=[O:13])=[CH:8]2
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
472 mg
|
|
Type
|
reactant
|
|
Smiles
|
COC=1C=C(C=C2C=C(NC12)C(=O)O)[N+](=O)[O-]
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
|
Name
|
|
|
Quantity
|
0.1 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Pd]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The catalyst was filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the filtrate was evaporated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to obtain brown solid
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
NC=1C=C2C=C(NC2=C(C1)OC)C(=O)O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
